molecular formula C11H11F3N2O2 B1324258 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester CAS No. 887409-11-2

4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester

Cat. No. B1324258
CAS RN: 887409-11-2
M. Wt: 260.21 g/mol
InChI Key: LMPVTQRVSPFCJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester (CETP) is an important compound in the field of organic chemistry. It is a versatile molecule that has been used in many different applications, ranging from pharmaceuticals to lab experiments. CETP has a wide range of properties, which makes it a useful tool for scientists.

Scientific Research Applications

4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester has been used in a variety of scientific research applications. It has been used to study the structure and reactivity of transition metal complexes, as well as to study the mechanism of action of enzymes. It has also been used in the synthesis of pharmaceuticals, such as anti-cancer drugs. In addition, 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester has been used in the development of new materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester is not fully understood. However, it is believed that the cyclopropyl group of 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester is responsible for its reactivity. The cyclopropyl group is capable of forming multiple bonds with other molecules, which allows 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester to interact with a variety of substrates. In addition, the trifluoromethyl group is believed to increase the reactivity of 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester by increasing its polarity.
Biochemical and Physiological Effects
4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester has been studied for its biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester has been found to inhibit the growth of certain bacteria and fungi. It has also been found to have immunomodulatory effects, which may be useful in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester has several advantages for lab experiments. It is relatively easy to synthesize and can be stored for long periods of time without degrading. In addition, 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester is relatively inexpensive and non-toxic. However, 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester is not very soluble in water, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester. It could be used in the development of new materials, such as polymers and nanomaterials. In addition, 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester could be used to study the structure and reactivity of transition metal complexes, as well as to study the mechanism of action of enzymes. Finally, 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester could be used in the synthesis of pharmaceuticals, such as anti-cancer drugs.

Synthesis Methods

The synthesis of 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester is a multi-step process that involves the use of various reagents and catalysts. The first step involves the reaction of pyrimidine-5-carboxylic acid with ethyl chloroformate to form the ethyl ester. This is followed by an acid-catalyzed cyclopropanation reaction with 4-chlorobut-2-ene to form the cyclopropyl group. The final step involves the reaction of the cyclopropyl group with trifluoromethyl iodide to form 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester.

properties

IUPAC Name

ethyl 4-cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O2/c1-2-18-9(17)7-5-15-10(11(12,13)14)16-8(7)6-3-4-6/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMPVTQRVSPFCJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C2CC2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester

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